molecular formula C23H24O7 B3538626 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate

8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate

Cat. No.: B3538626
M. Wt: 412.4 g/mol
InChI Key: KWKQDRJRWPHQCA-UHFFFAOYSA-N
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Description

Chemical Structure and Properties:
8-Methyl-2-oxo-4-propyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate is a coumarin-based ester derivative with the molecular formula C27H24O8 and a molar mass of 476.47 g/mol . Its structure comprises:

  • A coumarin core (2H-chromen-2-one) substituted with a 4-propyl group, 8-methyl group, and 2-oxo moiety.
  • A 3,4,5-trimethoxybenzoate ester linked at the 7-position of the coumarin ring.

The compound’s physicochemical properties include a predicted density of 1.270±0.06 g/cm³ and boiling point of 613.8±55.0 °C, indicative of moderate lipophilicity suitable for biological membrane penetration .

The coumarin moiety likely enhances bioactivity, as similar derivatives exhibit cytotoxic, antiangiogenic, and enzyme-inhibitory properties .

Properties

IUPAC Name

(8-methyl-2-oxo-4-propylchromen-7-yl) 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O7/c1-6-7-14-12-20(24)30-21-13(2)17(9-8-16(14)21)29-23(25)15-10-18(26-3)22(28-5)19(11-15)27-4/h8-12H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKQDRJRWPHQCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate typically involves the following steps:

Mechanism of Action

The mechanism of action of 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Analysis

The biological activity of 3,4,5-trimethoxybenzoate derivatives is highly dependent on:

Alkyl Chain Length and Branching

Aromatic Substituents

Molecular Weight and Solubility

The table below summarizes key comparisons:

Compound Name Molecular Formula Key Substituents Biological Activity (IC50/EC50) Reference
8-Methyl-2-oxo-4-propyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate C27H24O8 4-Propyl, 8-methyl, coumarin core Not explicitly reported; inferred cytotoxic activity from structural analogs
Propyl 3,4,5-trimethoxybenzoate (Compound 3) C13H18O5 Straight-chain propyl ester 2.3× more potent than butyl analog (Compound 5) in cytotoxicity assays
Butyl 3,4,5-trimethoxybenzoate (Compound 5) C14H20O5 Straight-chain butyl ester Equipotent to reference drug (e.g., cisplatin) in OSCC models
Isopentyl 3,4,5-trimethoxybenzoate (Compound 6) C15H22O5 Branched isopentyl ester Slightly higher potency than Compound 5
2-Methylnaphthalene 3,4,5-trimethoxybenzoate (Compound 11) C21H20O5 Fused naphthalene ring Highest potency and selectivity in cytotoxicity assays
Methyl 3,4,5-trimethoxybenzoate (Compound 2) C11H14O5 Methyl ester Precursor; low bioactivity compared to alkyl esters
Key Findings:

Chain Length and Branching :

  • Straight-chain propyl (Compound 3) exhibits superior cytotoxicity compared to branched isopropyl (Compound 4) , suggesting steric hindrance reduces efficacy .
  • Isopentyl (Compound 6) shows marginally higher activity than butyl (Compound 5) , implying moderate branching may enhance lipophilicity without impeding target binding .

Aromatic Modifications :

  • The naphthalene derivative (Compound 11) demonstrates the highest potency, attributed to π-π stacking interactions with cellular targets (e.g., tubulin) . The coumarin core in the target compound may mimic this effect.

Molecular Weight and Solubility :

  • Smaller esters (e.g., methyl, propyl) exhibit lower molecular weights (<500 g/mol) and higher solubility, but reduced potency. The target compound’s larger size (476.47 g/mol) balances solubility and target affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate
Reactant of Route 2
Reactant of Route 2
8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate

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